Cas no 64007-61-0 (3-amino-5-bromo-1,2-dihydropyridine-2-thione)

3-Amino-5-bromo-1,2-dihydropyridine-2-thione is a heterocyclic compound featuring a bromo-substituted pyridine core with an amino group and a thione functionality. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals. The presence of both amino and thione groups enhances its versatility as a building block for further functionalization, while the bromo substituent offers a handle for cross-coupling reactions. Its stability under standard conditions and well-defined chemical properties ensure consistent performance in synthetic applications. This compound is particularly useful in the development of sulfur-containing heterocycles and metal-complexing agents.
3-amino-5-bromo-1,2-dihydropyridine-2-thione structure
64007-61-0 structure
Product Name:3-amino-5-bromo-1,2-dihydropyridine-2-thione
CAS No:64007-61-0
MF:C5H5BrN2S
MW:205.075598478317
MDL:MFCD07375027
CID:425156
PubChem ID:61229256
Update Time:2025-06-30

3-amino-5-bromo-1,2-dihydropyridine-2-thione Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Pyridinethione, 3-amino-5-bromo-
    • 3-amino-5-bromo-1H-pyridine-2-thione
    • 3-AMINO-5-BROMO-PYRIDINE-2-THIOL
    • 3-amino-5-bromo-1,2-dihydropyridine-2-thione
    • AKOS026729160
    • DTXSID10734142
    • AB40982
    • AKOS010478820
    • EN300-105867
    • 3-Amino-5-bromopyridine-2(1H)-thione
    • SCHEMBL8892322
    • CS-0230854
    • 64007-61-0
    • MDL: MFCD07375027
    • Inchi: 1S/C5H5BrN2S/c6-3-1-4(7)5(9)8-2-3/h1-2H,7H2,(H,8,9)
    • InChI Key: CQMJOLDROOGWCU-UHFFFAOYSA-N
    • SMILES: BrC1=CNC(C(=C1)N)=S

Computed Properties

  • Exact Mass: 203.93575
  • Monoisotopic Mass: 203.93568g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 70.1Ų

Experimental Properties

  • PSA: 38.05

3-amino-5-bromo-1,2-dihydropyridine-2-thione Pricemore >>

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Additional information on 3-amino-5-bromo-1,2-dihydropyridine-2-thione

Introduction to 3-amino-5-bromo-1,2-dihydropyridine-2-thione (CAS No. 64007-61-0)

3-amino-5-bromo-1,2-dihydropyridine-2-thione, identified by the Chemical Abstracts Service Number (CAS No.) 64007-61-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine-thione class, characterized by a nitrogen-containing aromatic ring system conjugated with a sulfur atom. The presence of both amino and bromo substituents on the pyridine ring introduces unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural motif of 3-amino-5-bromo-1,2-dihydropyridine-2-thione is particularly intriguing due to its potential to serve as a versatile intermediate in synthetic chemistry. The amino group (-NH₂) at the 3-position provides a site for further functionalization, while the bromo group (-Br) at the 5-position allows for cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These features enable chemists to modify the core structure in various ways, facilitating the exploration of diverse pharmacophores.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in medicinal chemistry. Pyridine derivatives, in particular, have been extensively studied for their role in modulating biological pathways. The thione moiety (-S-) in 3-amino-5-bromo-1,2-dihydropyridine-2-thione contributes to its stability and reactivity, making it an attractive candidate for further derivatization. This compound has been explored in various synthetic pathways, including the preparation of more complex molecules with potential therapeutic applications.

In the context of modern pharmaceutical research, 3-amino-5-bromo-1,2-dihydropyridine-2-thione has been investigated for its potential role in addressing various diseases. The pyridine-thione scaffold is known to exhibit broad biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of substituents on the ring system influences these activities by modulating interactions with biological targets such as enzymes and receptors. For instance, studies have shown that derivatives of this compound can interact with metalloproteinases and kinases, which are key players in cancer progression.

The bromo substituent at the 5-position of 3-amino-5-bromo-1,2-dihydropyridine-2-thione is particularly noteworthy as it serves as a handle for further chemical manipulation. Transition-metal-catalyzed cross-coupling reactions are widely employed in medicinal chemistry to introduce new functional groups into molecular frameworks. The presence of this bromo group allows for efficient coupling with aryl halides or other heterocycles via palladium-catalyzed reactions, thereby expanding the structural diversity of potential drug candidates.

One of the most compelling aspects of 3-amino-5-bromo-1,2-dihydropyridine-2-thione is its role as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop novel inhibitors targeting specific disease-related pathways. For example, derivatives bearing additional nitrogen or sulfur-containing groups have been shown to exhibit potent activity against bacterial enzymes involved in antibiotic resistance. This underscores the importance of 3-amino-5-bromo-1,2-dihydropyridine-2-thione as a building block in synthetic organic chemistry and drug discovery.

The amino group at the 3-position offers another avenue for functionalization. By introducing carboxylate esters or amides, chemists can generate prodrugs or enhance solubility properties. These modifications are crucial for improving pharmacokinetic profiles and therapeutic efficacy. Furthermore, the thione moiety can participate in redox reactions, which may be exploited to develop prooxidants or antioxidants depending on biological context.

Recent studies have also explored the use of computational methods to predict binding affinities and optimize lead compounds derived from 3-amino-5-bromo-1,2-dihydropyridine-2-thione. Molecular docking simulations have been employed to identify optimal conformations and interactions with target proteins. These computational approaches complement experimental efforts by providing rapid screening tools for virtual ligand design. By integrating experimental data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development.

The versatility of 3-amino-5-bromo-1,2-dihydropyridine-2-thione extends beyond its use as an intermediate in small-molecule synthesis. It has also been explored as a component in material science applications due to its ability to form coordination complexes with metal ions. These complexes exhibit unique spectroscopic properties and have been investigated for their potential use in sensors or catalysts.

In conclusion,3-amino-5-bromo-1,2-dihydropyridine-2-thione (CAS No. 64007-61-0) represents a fascinating compound with significant potential in pharmaceutical research and industrial applications. Its structural features enable diverse synthetic transformations and biological activities make it a valuable tool for chemists exploring new drug candidates. As research continues to uncover novel applications for this molecule,3-amino-5-bromo -1 , 2 - dihydrop y rid ine - 2 - thio ne * will undoubtedly remain at forefront of medicinal chemistry innovation .

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